molecular formula C17H24N2O4S B2699647 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 922104-40-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2699647
CAS No.: 922104-40-3
M. Wt: 352.45
InChI Key: DXYJEMMOQQIOBQ-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key substituents include:

  • 3,3-Dimethyl groups contributing to steric stabilization and metabolic resistance.
  • A 4-oxo moiety, which may facilitate hydrogen bonding with biological targets.
  • A propane-2-sulfonamide group at position 7, a common pharmacophore in kinase inhibitors and enzyme modulators.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-6-9-19-14-10-13(18-24(21,22)12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h6-8,10,12,18H,1,9,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYJEMMOQQIOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazepine ring. One common approach is to start with a suitable benzene derivative, which undergoes a series of reactions including alkylation, cyclization, and sulfonamide formation[_{{{CITATION{{{1{Buy N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]1,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the oxazepine ring[{{{CITATION{{{_3{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: : The oxazepine ring can be reduced to form a dihydro derivative.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as ammonia (NH₃) or amines, often in the presence of a base.

Major Products Formed

  • Oxidation: : Allyl alcohol, allyl carboxylic acid.

  • Reduction: : Dihydrooxazepine derivative.

  • Substitution: : Amine derivatives of the sulfonamide group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazepine structures can inhibit the growth of various cancer cell lines. A notable study evaluated the anti-proliferative effects of related compounds against breast cancer cell lines (MCF-7) and colorectal cancer (Caco-2) cells. The findings revealed that certain derivatives displayed significant cytotoxicity, with IC50 values as low as 3.96 µM for MCF-7 cells .

Antifungal Properties

N-(5-allyl-3,3-dimethyl-4-oxo...) has also been explored for its antifungal properties. In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of phytopathogenic fungi. For example, a related class of compounds showed notable antifungal activity against species like Alternaria porri and Rhizoctonia solani . The effectiveness of these compounds suggests potential applications in agricultural settings for controlling fungal infections.

Mechanism and Efficacy

The biological activity of these sulfonamide derivatives may involve interactions with specific enzymes or receptors within fungal cells. The structure of N-(5-allyl...) allows it to modulate biological processes effectively, making it a candidate for further development as an antifungal agent.

Case Study 1: Anticancer Efficacy

In a controlled study involving various oxazepine derivatives, researchers synthesized multiple compounds based on the N-(5-allyl...) structure and tested their efficacy against MCF-7 and Caco-2 cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate .

Case Study 2: Antifungal Activity Assessment

A series of experiments assessed the antifungal efficacy of sulfonamide derivatives against common agricultural pathogens. The results indicated that some compounds inhibited fungal growth at concentrations lower than those required for existing commercial fungicides . This highlights the potential for developing new antifungal agents based on this chemical framework.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Example Compound: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Key Structural Differences :

Feature Target Compound Example Compound
Core Heterocycle Benzo[b][1,4]oxazepine 1,3,4-Oxadiazole fused with 2-amino-1,3-thiazole
Sulfonamide Group Directly attached propane-2-sulfonamide Sulfanyl (-S-) linked propanamide
Substituents Allyl, dimethyl, oxo groups Thiazole-amino, substituted phenyl groups

Functional Implications :

  • The benzooxazepine core in the target compound provides rigidity and planarity, favoring interactions with deep hydrophobic pockets in enzymes.
  • The propane-2-sulfonamide group in the target compound may improve metabolic stability compared to the sulfanyl-propanamide group, which is prone to oxidation or cleavage .

Comparison :

  • The target compound likely requires multistep cyclization to form the seven-membered ring, whereas the example compound relies on sequential heterocycle assembly .
  • Both compounds utilize sulfonamide/sulfanyl groups, but the target’s propane-2-sulfonamide demands stricter anhydrous conditions to avoid hydrolysis.

Pharmacological and Physicochemical Properties

Hypothesized Activity of Target Compound :

  • Kinase inhibition : The sulfonamide group and planar benzooxazepine core align with features of PI3K/mTOR inhibitors (e.g., derivatives of dactolisib).
  • CNS permeability : The dimethyl groups may enhance blood-brain barrier penetration.

Reported Activity of Example Compound :

  • Demonstrated antimicrobial and anticancer activity in vitro, attributed to the thiazole-oxadiazole scaffold’s ability to disrupt microbial cell membranes or DNA synthesis.

Physicochemical Comparison :

Property Target Compound Example Compound
LogP Estimated ~3.1 (allyl/dimethyl enhance lipophilicity) ~2.4 (polar propanamide reduces lipophilicity)
Solubility Low aqueous solubility (requires formulation) Moderate (due to ionizable groups)
Metabolic Stability High (sulfonamide resists oxidation) Moderate (sulfanyl group vulnerable)

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a benzo[b][1,4]oxazepine core. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of 370.47 g/mol. The sulfonamide group contributes to its biological activity by enhancing solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of oxazepine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the same class have demonstrated efficacy against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against bacterial strains

Case Study: Antitumor Efficacy

In a study investigating the antitumor effects of oxazepine derivatives on breast cancer cells (MCF-7), it was found that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the potential for these compounds to be developed as novel anticancer agents targeting specific tumor types.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • Regulation of Gene Expression : The compound may modulate transcription factors that control genes associated with cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in malignant cells.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including condensation, alkylation, and sulfonamide coupling. Key steps include:
  • Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive groups like the allyl moiety .
  • Temperature Control : Optimized reaction temperatures (e.g., 0–5°C for sulfonamide coupling) to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) for intermediate isolation .
  • Yield Optimization : Catalysts (e.g., Pd for allylation) and solvent selection (e.g., DMF for polar aprotic conditions) improve efficiency .

Q. How is the compound’s structure confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural validation requires complementary techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., oxazepine ring protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 420.91 for analogs) .
  • Infrared Spectroscopy (IR) : Identification of sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and oxazepine C=O (~1700 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Preferentially soluble in polar aprotic solvents (DMF, DMSO) and sparingly in water. Solubility assays with UV-Vis quantification are recommended .
  • Stability : Degrades under acidic/alkaline conditions; stability studies via HPLC at pH 2–12 and elevated temperatures (25–60°C) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Strategies include:
  • Reproducibility Checks : Standardize protocols (e.g., cell line passage number, serum-free media) .
  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .
  • Dose-Response Curves : EC50_{50}/IC50_{50} comparisons across studies to identify potency thresholds .

Q. What mechanistic approaches elucidate the compound’s interaction with carbonic anhydrases or other enzymatic targets?

  • Methodological Answer :
  • Enzyme Kinetics : Michaelis-Menten assays to measure inhibition constants (Ki_i) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses (e.g., sulfonamide coordination to Zn2+^{2+} in carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., allyl → benzyl) and evaluate bioactivity .
  • Key SAR Findings :
Substituent ModificationEffect on Activity
Allyl → Propyl (C3)↓ Solubility
Methoxy → Chloro (Ar)↑ Enzyme Inhibition
Dimethyl → H (Oxazepine)↓ Stability

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Enhances reproducibility and reduces batch variability .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization Optimization : Solvent-antisolvent systems (e.g., acetone/water) to improve crystal habit .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C with HPLC tracking .
  • Degradation Pathway Mapping : LC-MS/MS to identify hydrolysis/byproducts (e.g., oxazepine ring opening) .

Tables for Key Comparisons

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsReferences
1^1H NMRAllyl protons (δ 5.1–5.8 ppm)
HRMS[M+H]+^+ = 420.91 (C20_{20}H21_{21}ClN2_2O4_4S)
IRS=O stretch (1350–1150 cm1^{-1})

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonamide step)↑ 15–20%
SolventDMF↑ Reactivity
CatalystPd(PPh3_3)4_4↑ Allylation

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